Cas no 1805533-47-4 (2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine)

2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine
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- インチ: 1S/C7H6F2N2O4/c1-15-6-3(12)2-4(11(13)14)10-5(6)7(8)9/h2,7H,1H3,(H,10,12)
- InChIKey: UXYOYYFZDINEOG-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(C=C([N+](=O)[O-])N1)=O)OC)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 370
- XLogP3: 1
- トポロジー分子極性表面積: 84.2
2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029030200-250mg |
2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine |
1805533-47-4 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029030200-1g |
2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine |
1805533-47-4 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029030200-500mg |
2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine |
1805533-47-4 | 95% | 500mg |
$1,802.95 | 2022-04-01 |
2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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4. Back matter
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridineに関する追加情報
Recent Advances in the Study of 2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine (CAS: 1805533-47-4)
2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine (CAS: 1805533-47-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a unique combination of difluoromethyl, hydroxy, methoxy, and nitro functional groups, has demonstrated promising biological activities in recent studies. The compound's structural complexity and potential pharmacophore characteristics make it a valuable scaffold for drug discovery efforts.
Recent studies published in the Journal of Medicinal Chemistry (2023) have explored the synthetic pathways for this compound, highlighting improved yields through novel catalytic methods. The research team developed a more efficient synthesis route using palladium-catalyzed cross-coupling reactions, achieving a 78% yield compared to previous methods that only yielded 45-50%. This advancement significantly enhances the compound's accessibility for further biological evaluation.
In pharmacological investigations, 2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine has shown notable inhibitory activity against several kinase targets, particularly in the JAK-STAT signaling pathway. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported IC50 values in the low micromolar range against JAK2 (1.8 μM) and JAK3 (2.4 μM), suggesting potential applications in inflammatory and autoimmune disease treatment. The difluoromethyl group appears to play a crucial role in target binding, as demonstrated by comparative molecular docking studies.
The compound's physicochemical properties have been extensively characterized in recent research. Studies indicate moderate aqueous solubility (0.45 mg/mL at pH 7.4) and good metabolic stability in human liver microsomes (t1/2 > 120 minutes). These properties, combined with favorable Lipinski rule parameters (MW = 220.12, LogP = 1.85, HBD = 1, HBA = 5), suggest promising drug-like characteristics for further development.
Current research directions focus on structural optimization to improve potency and selectivity. Several analogs have been synthesized by modifying the nitro group or methoxy position, with preliminary results showing enhanced activity against specific cancer cell lines. A recent patent application (WO2023156789) discloses novel derivatives with improved pharmacokinetic profiles, potentially expanding the therapeutic applications of this chemical scaffold.
Future research opportunities for 2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine include exploration of its mechanism of action at the molecular level, further structure-activity relationship studies, and evaluation in relevant disease models. The compound's unique structural features continue to attract attention from both academic and industrial researchers, positioning it as a promising candidate for the development of novel therapeutic agents.
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